N-Benzyl-N-ethyl-4-methylaniline
CAS No.:
Cat. No.: VC15953696
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | N-benzyl-N-ethyl-4-methylaniline |
| Standard InChI | InChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |
| Standard InChI Key | OHAHEESNBPDATQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-ethyl-4-methylaniline belongs to the class of substituted anilines with the molecular formula C₁₅H₁₇N and a molecular weight of 211.3 g/mol . The compound’s structure comprises:
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A 4-methylphenyl group attached to the amine nitrogen.
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An ethyl group and a benzyl group as additional substituents on the nitrogen atom.
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.44–7.34 ppm correspond to aromatic protons, while δ 4.08 ppm (quartet) and δ 1.18 ppm (triplet) represent the ethyl group’s CH₂ and CH₃, respectively .
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¹³C NMR: Peaks at δ 139.4–117.9 ppm confirm aromatic carbons, with δ 65.9 ppm and δ 28.4 ppm assigned to the benzyl and ethyl carbons .
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IR Spectroscopy: Stretching vibrations at 1,600–1,450 cm⁻¹ (C=C aromatic) and 2,850–2,950 cm⁻¹ (C-H aliphatic) are characteristic .
Table 1: Key Physicochemical Properties of N-Benzyl-N-ethyl-4-methylaniline
Synthesis and Reaction Pathways
Classical Alkylation Methods
The compound is synthesized via N-alkylation of 4-methylaniline using benzyl chloride and ethyl bromide in a two-step process:
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Benzylation:
4-Methylaniline reacts with benzyl chloride in acetonitrile under reflux to form N-benzyl-4-methylaniline . -
Ethylation:
Subsequent treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product .
Reaction Scheme:
Reductive Amination
An alternative route employs reductive amination of 4-methylbenzaldehyde with benzylamine and ethylamine using sodium borohydride (NaBH₄) in methanol :
This method achieves yields of 85–90% with minimal byproducts .
Applications in Organic Synthesis and Materials Science
Dye Manufacturing
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic alkylation methods to reduce waste .
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Pharmaceutical Applications: Investigating antiviral and anticancer properties through structural derivatization .
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Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .
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